(Z,E)-alpha-Farnesene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Antimicrobial Activity

Studies have investigated the antimicrobial properties of (Z,E)-alpha-farnesene. For instance, research has explored its ability to inhibit the growth of foodborne pathogens like Staphylococcus aureus and Escherichia coli [].

Role in Insect Communication

(Z,E)-alpha-Farnesene plays a role in insect communication. Fire ants (Solenopsis invicta) employ (Z,E)-alpha-farnesene as an alarm pheromone, alerting other ants to danger []. Similarly, studies suggest (Z,E)-alpha-farnesene might be involved in the communication of other insects.

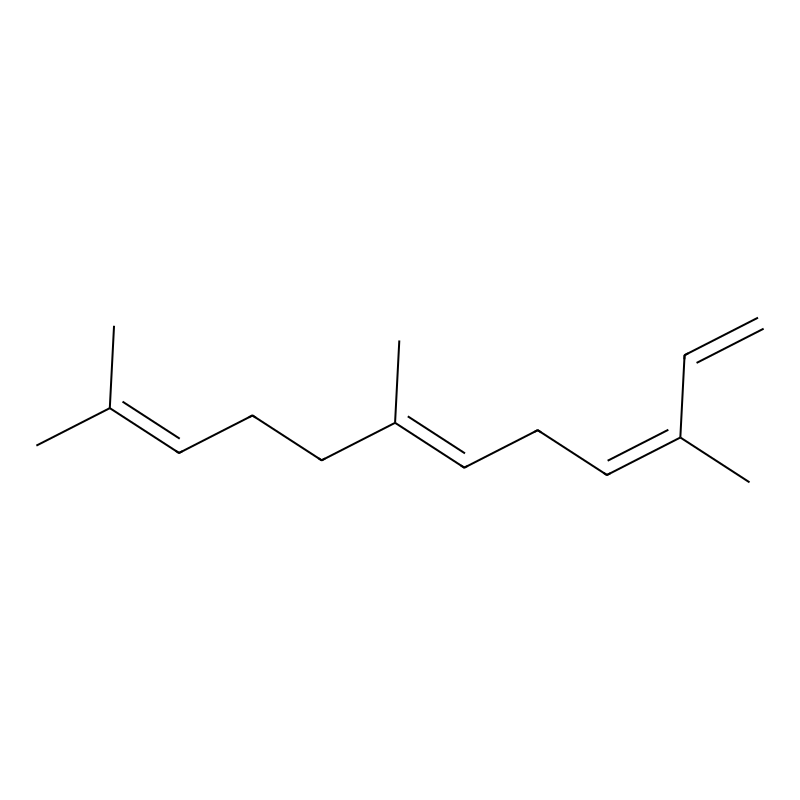

(Z,E)-alpha-Farnesene is a stereoisomer of alpha-farnesene, a member of the farnesene family, which consists of several related sesquiterpenes. Its chemical structure is characterized by the presence of three double bonds and multiple methyl groups, specifically as 3,7,11-trimethyl-1,3,6,10-dodecatetraene. This compound is notable for its distinct geometric configuration, which influences its biological activity and applications. In nature, (Z,E)-alpha-farnesene has been isolated from sources such as Perilla frutescens and is known for its role as an insect semiochemical .

- Oxidation: Exposure to air can lead to the formation of oxidized products that may damage cell membranes in fruits, contributing to storage disorders like scald .

- Polymerization: Under certain conditions, it may polymerize to form larger molecular structures.

- Addition Reactions: The double bonds in (Z,E)-alpha-farnesene can participate in electrophilic addition reactions, which can modify its structure and properties.

(Z,E)-alpha-Farnesene exhibits significant biological activity:

- Insect Semiochemical: It acts as an alarm pheromone in termites and serves as an attractant for pests like the codling moth (Laspeyresia pomonella) during apple ripening .

- Plant Defense Mechanism: The compound plays a role in plant defense by attracting natural predators or parasitoids of herbivorous insects.

- Flavor and Aroma: It contributes to the characteristic green apple scent and is a key component in the fragrance profiles of various plants .

Several synthesis methods have been developed for (Z,E)-alpha-farnesene:

- Natural Extraction: This involves isolating the compound from plant sources such as Perilla frutescens.

- Chemical Synthesis:

- Biotechnological Approaches: Recent advancements include using microbial fermentation to produce (Z,E)-alpha-farnesene through engineered metabolic pathways.

(Z,E)-alpha-Farnesene has diverse applications across various fields:

- Agriculture: Used as a natural insect repellent and attractant for pest management strategies.

- Food Industry: Its aroma profile makes it valuable in flavoring agents for food products.

- Perfume Industry: Employed in creating fragrances due to its appealing scent characteristics.

- Pharmaceuticals: Investigated for potential therapeutic properties based on its biological activities.

Research has highlighted several interaction studies involving (Z,E)-alpha-farnesene:

- Insect Behavior Studies: Investigations into how this compound influences the behavior of pests and their natural enemies have shown promising results for integrated pest management .

- Plant-Insect Interactions: Studies have demonstrated that (Z,E)-alpha-farnesene can modulate plant responses to herbivory by affecting the emission of other volatile organic compounds.

Several compounds share structural similarities with (Z,E)-alpha-farnesene. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Alpha-Farnesene | Sesquiterpene | Insect attractant | Exists as multiple stereoisomers |

| Beta-Farnesene | Sesquiterpene | Alarm pheromone | Different double bond configuration |

| (E,E)-Alpha-Farnesene | Sesquiterpene | Attractant for codling moth larvae | More prevalent in nature than (Z,E) isomer |

| (Z,Z)-Alpha-Farnesene | Sesquiterpene | Limited studies on biological activity | Less common compared to other farnesenes |

(Z,E)-alpha-farnesene's unique stereochemistry and its specific roles in ecological interactions distinguish it from its analogs. Its effectiveness as both an attractant and a repellent underscores its potential utility in agricultural practices.

The mevalonate pathway constitutes the foundational biosynthetic route for (Z,E)-alpha-farnesene production, converting acetyl-coenzyme A into the essential precursor farnesyl diphosphate through a series of highly regulated enzymatic reactions [3] [4].

Enzymatic Cascade

The mevalonate pathway comprises nine distinct enzymatic steps that systematically convert acetyl-coenzyme A into farnesyl diphosphate, the immediate precursor of (Z,E)-alpha-farnesene. The pathway begins with acetyl-coenzyme A acetyltransferase, which catalyzes the condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A [5]. This reaction represents the initial commitment step toward terpenoid biosynthesis.

The second enzymatic step involves hydroxymethylglutaryl-coenzyme A synthase, which combines acetoacetyl-coenzyme A with an additional acetyl-coenzyme A molecule to produce hydroxymethylglutaryl-coenzyme A. This enzyme exhibits product inhibition by hydroxymethylglutaryl-coenzyme A, providing a regulatory mechanism to prevent excessive accumulation of this intermediate [6].

Hydroxymethylglutaryl-coenzyme A reductase represents the third and most critical enzyme in the pathway, catalyzing the reduction of hydroxymethylglutaryl-coenzyme A to mevalonate using two molecules of nicotinamide adenine dinucleotide phosphate as reducing equivalents [7] [8]. This enzyme undergoes complex allosteric regulation and transcriptional control, making it the primary regulatory point for the entire pathway [9].

Mevalonate kinase catalyzes the phosphorylation of mevalonate to form mevalonate-5-phosphate, utilizing adenosine triphosphate as the phosphoryl donor [10] [11]. This enzyme exhibits feedback inhibition by farnesyl diphosphate and geranyl diphosphate, providing downstream regulation of the pathway. Phosphomevalonate kinase then phosphorylates mevalonate-5-phosphate to produce mevalonate-5-diphosphate, with its activity dependent on adenosine triphosphate availability [12].

Mevalonate diphosphate decarboxylase represents a crucial decarboxylation step, converting mevalonate-5-diphosphate to isopentenyl diphosphate while consuming adenosine triphosphate and releasing carbon dioxide [12]. Isopentenyl-diphosphate delta-isomerase maintains equilibrium between isopentenyl diphosphate and dimethylallyl diphosphate, both essential building blocks for subsequent terpenoid synthesis [13].

Farnesyl diphosphate synthase catalyzes the sequential condensation reactions that produce farnesyl diphosphate from isopentenyl diphosphate and dimethylallyl diphosphate [14] [15]. This enzyme requires magnesium ions for catalytic activity and exhibits substrate specificity for the appropriate chain length products. The final enzymatic step involves alpha-farnesene synthase, which converts farnesyl diphosphate to (Z,E)-alpha-farnesene while releasing pyrophosphate [16] [17].

Rate-Limiting Steps

The mevalonate pathway contains multiple rate-limiting steps that collectively control the flux toward (Z,E)-alpha-farnesene biosynthesis. Hydroxymethylglutaryl-coenzyme A reductase serves as the primary rate-limiting enzyme, controlling the overall committed step in cholesterol and terpenoid biosynthesis [7] [8]. This enzyme undergoes extensive regulation through multiple mechanisms including transcriptional control, post-translational modifications, and allosteric inhibition [18].

Mevalonate kinase and mevalonate diphosphate decarboxylase function as secondary rate-limiting steps within the pathway [10] [11]. These enzymes exhibit feedback inhibition by downstream products, particularly farnesyl diphosphate and geranyl diphosphate, which provides metabolic control to prevent overproduction of terpenoid precursors. The coordinated regulation of these three enzymes ensures appropriate metabolic flux through the mevalonate pathway.

Alpha-farnesene synthase represents the final rate-limiting step specifically for (Z,E)-alpha-farnesene biosynthesis [19]. This enzyme converts farnesyl diphosphate to the target sesquiterpene and is subject to transcriptional regulation by specific transcription factors including MdMYC2 and MdERF3 [16] [17]. The activity of this enzyme determines the ultimate production capacity for (Z,E)-alpha-farnesene in plant tissues.

Precursor Molecules

The mevalonate pathway utilizes acetyl-coenzyme A as the sole carbon source for (Z,E)-alpha-farnesene biosynthesis [12]. This fundamental metabolite originates from multiple cellular processes including glycolysis, fatty acid oxidation, and amino acid catabolism, providing metabolic flexibility for terpenoid production. The pathway also requires substantial amounts of nicotinamide adenine dinucleotide phosphate as reducing equivalents, particularly for the hydroxymethylglutaryl-coenzyme A reductase reaction [18].

Adenosine triphosphate serves as the energy source for three phosphorylation reactions and one decarboxylation reaction within the pathway [12]. The substantial energy requirements for mevalonate pathway operation emphasize its metabolic significance and the cellular commitment required for terpenoid biosynthesis. Magnesium ions function as essential cofactors for multiple enzymatic steps, particularly farnesyl diphosphate synthase and alpha-farnesene synthase [14] [3].

The pathway generates two key five-carbon precursors: isopentenyl diphosphate and dimethylallyl diphosphate [3]. These molecules serve as the fundamental building blocks for all terpenoid biosynthesis, with their ratio and availability directly influencing the efficiency of farnesyl diphosphate formation. The sequential condensation of these precursors through farnesyl diphosphate synthase produces the fifteen-carbon farnesyl diphosphate, which serves as the immediate substrate for alpha-farnesene synthase.

Farnesyl Diphosphate Transformation

The conversion of farnesyl diphosphate to (Z,E)-alpha-farnesene represents a highly specialized enzymatic transformation that involves precise substrate recognition, specific catalytic mechanisms, and controlled product formation [6] [20].

Substrate Specificity

Farnesyl diphosphate synthase exhibits remarkable substrate specificity for the sequential condensation reactions that produce the fifteen-carbon farnesyl diphosphate molecule [6] [14]. This enzyme demonstrates distinct binding sites for different substrates: an allylic binding site that accommodates dimethylallyl diphosphate and geranyl diphosphate, and a homoallylic binding site that specifically binds isopentenyl diphosphate [3] [15].

The enzyme's specificity extends to the stereochemical control of double bond formation, predominantly producing (E,E)-farnesyl diphosphate as the major product while generating small amounts of (Z,E)-farnesyl diphosphate and other stereoisomers [6]. This stereochemical selectivity results from the enzyme's three-dimensional structure and the positioning of catalytic residues that influence carbocation intermediate formation and subsequent proton elimination reactions.

Alpha-farnesene synthase demonstrates exceptional substrate specificity for farnesyl diphosphate, utilizing this fifteen-carbon precursor as the exclusive substrate for (Z,E)-alpha-farnesene formation [21] [22]. The enzyme recognizes specific structural features of farnesyl diphosphate including the diphosphate moiety, the carbon chain length, and the double bond configuration. This specificity ensures that the enzyme produces the desired sesquiterpene product rather than alternative terpenoid compounds.

The substrate binding pocket of alpha-farnesene synthase contains conserved structural motifs including the aspartate-rich DDxxD sequence and the NSE/DTE motif, which coordinate with magnesium ions to facilitate substrate binding and catalysis [21] [23]. These structural elements provide the molecular framework for substrate recognition and proper positioning within the active site.

Enzymatic Mechanisms

The enzymatic mechanism of farnesyl diphosphate synthase involves a sequential condensation process that proceeds through discrete carbocation intermediates [15] [6]. The reaction initiates with the binding of dimethylallyl diphosphate to the allylic binding site, followed by isopentenyl diphosphate binding to the homoallylic site. Magnesium ions coordinate with the diphosphate groups, facilitating the departure of pyrophosphate and formation of the dimethylallyl carbocation.

The nucleophilic attack of the isopentenyl diphosphate double bond on the dimethylallyl carbocation results in carbon-carbon bond formation and generation of the geranyl diphosphate intermediate [3]. This intermediate can undergo a conformational change that positions it in the allylic binding site for the second condensation reaction. A second molecule of isopentenyl diphosphate then binds to the homoallylic site, and the process repeats to form farnesyl diphosphate [14].

Alpha-farnesene synthase catalyzes the conversion of farnesyl diphosphate through a complex cyclization and elimination mechanism [21] [22]. The reaction begins with the ionization of farnesyl diphosphate to form a farnesyl carbocation intermediate, accompanied by the release of pyrophosphate. The enzyme's active site architecture controls the conformation of this carbocation, determining whether it adopts the appropriate geometry for (Z,E)-alpha-farnesene formation.

The catalytic mechanism involves specific residues that facilitate proton abstraction and double bond formation [22]. Tryptophan 299 and tyrosine 402 have been identified as critical residues that influence product specificity and stereochemistry. The enzyme utilizes a general base mechanism for proton elimination, with the pyrophosphate anion serving as the proton acceptor in the final deprotonation step that generates the (Z,E)-alpha-farnesene product [21].

Alpha-Farnesene Synthase (AFS)

Alpha-farnesene synthase represents the terminal and highly specialized enzyme responsible for the conversion of farnesyl diphosphate to (Z,E)-alpha-farnesene, exhibiting remarkable structural complexity and functional diversity across plant species [24] [23].

Structure-Function Relationships

Alpha-farnesene synthase belongs to the terpene synthase superfamily and contains several conserved structural domains that are essential for catalytic function [21] [22]. The enzyme exhibits a characteristic ten-helix bundle structure with additional perpendicular helices that form the overall protein architecture. This structural organization creates a large central cavity that serves as the active site for substrate binding and product formation.

The active site of alpha-farnesene synthase contains three distinct metal-binding sites that coordinate magnesium ions essential for catalytic activity [21]. The first magnesium ion coordinates with the DSE motif comprising aspartic acid 471, serine 475, and glutamic acid 479, along with both phosphate groups of pyrophosphate and a water molecule. The second and third magnesium ions interact with the conserved DDxxD motif, specifically with aspartic acid residues 327 and 331.

The substrate-binding pocket consists of hydrophobic residues including tryptophan 299, cysteine 320, leucine 323, valine 324, leucine 326, tyrosine 402, threonine 429, tyrosine 430, methionine 433, valine 467, and leucine 539 [21]. These residues create a hydrophobic environment that accommodates the farnesyl chain and influences the conformational preferences of the carbocation intermediate.

Critical catalytic residues have been identified through mutagenesis studies and structural analysis [22]. Tryptophan 299 functions as a steric control element that influences substrate conformation and product stereochemistry. Tyrosine 402 serves as a key residue for controlling cyclization versus linear product formation. The positioning and chemical properties of these residues directly determine the enzyme's product specificity and catalytic efficiency.

Species-Specific Variations

Alpha-farnesene synthase enzymes exhibit significant variations across different plant species, reflecting evolutionary adaptations and functional specialization [24] [25]. The apple alpha-farnesene synthase (MdAFS1) produces primarily (E,E)-alpha-farnesene and requires both magnesium and potassium ions for optimal catalytic activity. This enzyme contains 550 amino acids with a molecular mass of approximately 63.8 kilodaltons [25].

The soybean alpha-farnesene synthase (GmAFS) shares phylogenetic similarity with the apple enzyme and also produces (E,E)-alpha-farnesene [24]. However, this enzyme exhibits distinct regulatory properties and subcellular localization patterns. The soybean enzyme demonstrates enhanced expression in response to soybean cyst nematode infection and spider mite herbivory, indicating specialized roles in plant defense responses.

Artemisia annua contains a farnesene synthase (AaFS) that preferentially produces β-farnesene rather than α-farnesene, demonstrating the structural plasticity within this enzyme family [21] [22]. This enzyme exhibits different substrate binding conformations and catalytic mechanisms that favor the formation of the β-isomer through alternative proton elimination pathways.

Santalum album alpha-farnesene synthase (SaAFS) produces (E,E)-alpha-farnesene and exhibits enhanced expression under cold stress conditions [26]. This enzyme contributes to stress tolerance through jasmonate biosynthesis and signaling pathways, highlighting the diverse physiological roles of farnesene synthases across plant species.

Catalytic Domain Analysis

The catalytic domain of alpha-farnesene synthase encompasses the regions responsible for substrate binding, catalysis, and product release [21] [22]. This domain contains the essential conserved motifs including the DDxxD sequence (residues 301-305 in apple enzyme), the NSE/DTE motif, and the H-1α loop region. These structural elements coordinate metal ions and facilitate the complex chemical transformations required for sesquiterpene biosynthesis.

The DDxxD motif functions as the primary metal-binding region, coordinating two of the three magnesium ions required for catalytic activity [25]. The first aspartic acid residue in this motif interacts with magnesium ion 2, while the terminal aspartic acid coordinates with magnesium ion 3. This metal coordination is essential for stabilizing the negative charge on the departing pyrophosphate group and facilitating carbocation formation.

The substrate-binding region within the catalytic domain exhibits conformational flexibility that accommodates different substrate orientations and influences product specificity [22]. Molecular dynamics simulations have revealed that the substrate can adopt multiple conformations within the active site, with specific residues controlling which conformation is favored. The "C"-type conformation favors β-farnesene formation, while the "E"-type conformation promotes α-farnesene synthesis.

The catalytic domain also contains regions responsible for product release and active site regeneration [21]. After product formation, conformational changes within the domain facilitate the dissociation of the sesquiterpene product and pyrophosphate, allowing the enzyme to return to its initial state for subsequent catalytic cycles. The efficiency of this process influences the overall turnover rate and catalytic performance of the enzyme.

Transcriptional Regulation

The transcriptional regulation of (Z,E)-alpha-farnesene biosynthesis involves a complex network of transcription factors, promoter elements, and signal transduction pathways that coordinate the expression of biosynthetic genes in response to developmental and environmental cues [16] [17] [27].

MdMYC2 and MdERF3 Regulatory Mechanisms

MdMYC2 functions as a key regulatory transcription factor belonging to the basic helix-loop-helix family that positively regulates alpha-farnesene biosynthesis in apple fruit [17] [28]. This transcription factor binds to G-box motifs (CACGTG) in the promoter regions of target genes including MdAFS, MdHMGR2, and MdERF3. The binding of MdMYC2 to these promoters significantly enhances their transcriptional activity, leading to increased expression of biosynthetic enzymes.

MdMYC2 is activated by jasmonate signaling pathways and exhibits enhanced nuclear localization under stress conditions [28]. The protein contains distinct functional domains including a DNA-binding domain and a transcriptional activation domain that interact with other regulatory proteins and chromatin-modifying complexes. The transcriptional activity of MdMYC2 is modulated by post-translational modifications including phosphorylation and protein-protein interactions.

MdERF3 represents an AP2/ERF family transcription factor that cooperatively regulates alpha-farnesene biosynthesis with MdMYC2 [17] [16]. This transcription factor specifically binds to dehydration-responsive element motifs (CCGAC) in the promoter region of MdAFS and other biosynthetic genes. Electrophoretic mobility shift assays have confirmed the direct binding of MdERF3 to its target sequences, and this binding is essential for transcriptional activation.

The regulatory mechanism involves a positive feedback loop between MdMYC2 and MdERF3, where MdMYC2 directly activates MdERF3 transcription by binding to G-box motifs in the MdERF3 promoter [28]. Conversely, MdERF3 can bind to dehydration-responsive element motifs in the MdMYC2 promoter, creating a mutually reinforcing regulatory circuit that amplifies the transcriptional response to inducing signals.

The cooperative action of MdMYC2 and MdERF3 results in synergistic activation of target gene expression [17]. Transient overexpression experiments in apple fruit have demonstrated that co-expression of both transcription factors produces greater increases in MdAFS expression and alpha-farnesene production compared to individual transcription factor overexpression. This synergistic effect likely involves the formation of transcriptional complexes at target promoters.

Promoter Region Characteristics

The promoter regions of alpha-farnesene biosynthetic genes contain multiple regulatory elements that respond to different transcriptional signals and environmental conditions [27] [29]. The MdAFS promoter contains G-box motifs that serve as binding sites for MdMYC2 and related basic helix-loop-helix transcription factors. These motifs are typically located within 2000 base pairs upstream of the transcriptional start site and exhibit conserved sequence characteristics across different plant species.

Dehydration-responsive element motifs represent another crucial class of regulatory sequences found in alpha-farnesene biosynthetic gene promoters [17]. These elements serve as binding sites for AP2/ERF family transcription factors including MdERF3 and related regulatory proteins. The positioning and number of these motifs influence the magnitude and kinetics of transcriptional responses to inducing signals.

The MdERF3 promoter contains both G-box motifs and DOF-binding elements that integrate multiple regulatory inputs [29]. The DOF-binding element (CTTAACTG) serves as a recognition site for MdDOF5.3, which positively regulates MdERF3 expression during fruit development. The presence of a 323-base pair deletion in some apple cultivars eliminates this DOF-binding site and reduces promoter activity, demonstrating the functional importance of these regulatory elements.

Additional promoter elements include TATA boxes, CAAT boxes, and various enhancer sequences that contribute to basal transcription and tissue-specific expression patterns [27]. The organization and spacing of these elements influence the overall transcriptional output and responsiveness to regulatory signals. Chromatin structure and epigenetic modifications also affect promoter accessibility and transcription factor binding efficiency.

Signal Transduction Cascades

The regulation of alpha-farnesene biosynthesis involves multiple signal transduction cascades that link environmental stimuli to transcriptional responses [30] [26]. Jasmonate signaling represents the primary pathway controlling alpha-farnesene production in response to biotic and abiotic stress conditions. This pathway initiates with the perception of stress signals and activation of jasmonate biosynthetic enzymes including lipoxygenases, allene oxide synthases, and allene oxide cyclases.

The jasmonate signal transduction cascade involves the degradation of JAZ repressor proteins through the 26S proteasome system, allowing MYC transcription factors to activate target gene expression [28] [31]. MdMYC2 is released from JAZ-mediated repression and accumulates in the nucleus where it binds to G-box motifs in target promoters. This mechanism provides rapid and reversible control over alpha-farnesene biosynthetic gene expression.

Ethylene signaling pathways also contribute to the regulation of alpha-farnesene biosynthesis through the activation of ERF transcription factors [17] [29]. Ethylene perception by membrane-bound receptors initiates a phosphorylation cascade that ultimately leads to the nuclear accumulation and activation of ERF proteins. MdERF3 represents a key downstream target of ethylene signaling that directly activates alpha-farnesene biosynthetic genes.

Cross-talk between different signaling pathways provides integrated control over alpha-farnesene production [28]. The interaction between MdMYC2 and MdERF2 exemplifies this cross-talk, where MdMYC2 binding to MdERF2 prevents the latter from repressing MdERF3 activity. This mechanism allows jasmonate signaling to overcome ethylene-mediated repression and maintain high levels of alpha-farnesene biosynthesis.

Cold stress signaling represents an additional pathway that influences alpha-farnesene production in certain plant species [26]. Cold-responsive transcription factors and stress-induced protein kinases modulate the expression of alpha-farnesene synthase genes and related biosynthetic enzymes. This regulation allows plants to adjust their terpenoid metabolism in response to temperature stress and maintain cellular homeostasis.